An In-Depth Technical Guide to N,N-dicyclohexyl-3-iodobenzamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N,N-dicyclohexyl-3-iodobenzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N,N-dicyclohexyl-3-iodobenzamide, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. This document details a proposed synthesis, predicted physicochemical and spectroscopic properties, and explores its potential applications, particularly in the realm of therapeutic agent development. The information presented herein is synthesized from established chemical principles and data from analogous compounds, offering a robust framework for the scientific community.
Molecular Structure and Overview
N,N-dicyclohexyl-3-iodobenzamide is an aromatic amide characterized by a central benzoyl group substituted with an iodine atom at the meta-position. The amide nitrogen is disubstituted with two cyclohexyl rings. The presence of the bulky, lipophilic dicyclohexyl groups and the reactive iodo-substituent on the aromatic ring makes this compound a unique scaffold for further chemical elaboration and a potential candidate for biological screening.
Below is a 2D representation of the chemical structure of N,N-dicyclohexyl-3-iodobenzamide.
Caption: Proposed synthesis of N,N-dicyclohexyl-3-iodobenzamide.
Step-by-Step Experimental Procedure
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), and dicyclohexylamine (1.1 equivalents) in anhydrous dichloromethane (DCM). [1]2. Addition of Coupling Agent: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise at 0 °C (ice bath).
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. [2]Filter the reaction mixture to remove the DCU precipitate.
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Extraction: Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude N,N-dicyclohexyl-3-iodobenzamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Mechanistic Insights and Causality of Experimental Choices
The use of DCC as a coupling agent facilitates the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid. [3]This intermediate is then susceptible to nucleophilic attack by the amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. [1]The addition of HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more reactive towards the amine and less prone to side reactions. [4]Anhydrous conditions are crucial as the presence of water can hydrolyze the O-acylisourea intermediate and DCC. The acidic and basic washes in the work-up procedure are designed to remove any unreacted starting materials and HOBt.
Predicted Spectroscopic and Physical Properties
While experimental data for N,N-dicyclohexyl-3-iodobenzamide is not readily available, its spectroscopic and physical properties can be predicted based on the analysis of its structural components and data from analogous compounds. [5][6][7][8][9]
| Property | Predicted Value/Characteristics |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point, likely above 100 °C |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm. Cyclohexyl protons will appear as broad multiplets in the aliphatic region (1.0-4.0 ppm). |
| ¹³C NMR | Carbonyl carbon around 170 ppm. Aromatic carbons between 120-140 ppm, with the carbon attached to iodine showing a characteristic shift. Aliphatic carbons of the cyclohexyl rings will be in the range of 20-60 ppm. |
| IR (cm⁻¹) | Strong C=O stretch around 1630-1680 cm⁻¹. C-N stretch around 1250-1350 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. C-I stretch in the far-IR region. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of C₁₉H₂₆INO. |
Potential Applications in Drug Discovery and Development
The unique structural features of N,N-dicyclohexyl-3-iodobenzamide make it an interesting candidate for drug discovery programs.
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Versatile Synthetic Handle: The carbon-iodine bond is relatively weak and serves as a versatile site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. [10]* Modulation of Physicochemical Properties: The two bulky cyclohexyl groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
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Bioisosteric Replacement and Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Furthermore, the iodinated phenyl ring can act as a bioisostere for other groups in known pharmacophores. [10]* Radiolabeling Potential: Iodine has several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are used in medical imaging (SPECT, PET) and radiotherapy. N,N-dicyclohexyl-3-iodobenzamide could serve as a scaffold for the development of novel radiopharmaceuticals. * Antitumor Potential: Many N-substituted benzamide derivatives have been investigated as potential antitumor agents. [11]The unique substitution pattern of this molecule warrants its evaluation in cancer cell lines.
Caption: Logical workflow for the synthesis and application of N,N-dicyclohexyl-3-iodobenzamide.
Conclusion
N,N-dicyclohexyl-3-iodobenzamide represents a molecule with significant potential for chemical and pharmaceutical research. This guide provides a foundational framework for its synthesis, characterization, and exploration in drug discovery. The combination of a reactive iodinated aromatic ring and lipophilic dicyclohexyl groups offers a unique chemical space for the development of novel molecular entities with potential therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted.
References
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